molecular formula C11H12N2O4 B1508449 1-(5-Methoxy-6-nitroindolin-1-yl)ethanone

1-(5-Methoxy-6-nitroindolin-1-yl)ethanone

Cat. No.: B1508449
M. Wt: 236.22 g/mol
InChI Key: MUPVEPBILYQHFK-UHFFFAOYSA-N
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Description

1-(5-Methoxy-6-nitroindolin-1-yl)ethanone is a useful research compound. Its molecular formula is C11H12N2O4 and its molecular weight is 236.22 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H12N2O4

Molecular Weight

236.22 g/mol

IUPAC Name

1-(5-methoxy-6-nitro-2,3-dihydroindol-1-yl)ethanone

InChI

InChI=1S/C11H12N2O4/c1-7(14)12-4-3-8-5-11(17-2)10(13(15)16)6-9(8)12/h5-6H,3-4H2,1-2H3

InChI Key

MUPVEPBILYQHFK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCC2=CC(=C(C=C21)[N+](=O)[O-])OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A 4-neck 22 L round bottom flask equipped with mechanical stirrer and thermowell was charged with 1-acetyl-5-(methyloxy)-2,3-dihydro-1H-indole (300 g, 1.56 mol) made in accordance with Step B, immediately above, and acetic anhydride (12 L). The resulting mixture was cooled to 0° C. then nitric acid (70%,.100 mL, 1.56 mol) was added dropwise. The reaction was stirred at room temperature overnight and then cooled to 0° C. The solid formed was collected by vacuum filtration and washed with water (200 mL) and MTBE (200 mL), then dried in a oven to give 1-acetyl-5-(methyloxy)-6-nitro-2,3-dihydro-1H-indole as a yellow solid (239 g, 65% yield). 1H-NMR (CDCl3, 300 MHz) δ 8.43 (s, 1H), 7.31 (s, 1H), 4.13 (t, 2H), 3.87 (s, 3H), 3.22 (t, 2H), 2.14 (s, 3H).
Quantity
300 g
Type
reactant
Reaction Step One
Quantity
12 L
Type
reactant
Reaction Step Two
Quantity
1.56 mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of 5-(methyloxy)-2,3-dihydro-1H-indole (10.4 g, 54.4 mmol, 1.0 eq) in acetic anhydride (150 mL) was added dropwise fuming nitric acid (3.43 g, 54.4 mmol, 1.0 eq) at 0° C., then the mixture was stirred for 1 hour at r. t. After stirring for 1 hour the yellow precipitate which formed was filtered via Buchner funnel and washed with water and dried in vacuo to give 1-acetyl-5-(methyloxy)-6-nitro-2,3-dihydro-1H-indole as a yellow solid (8.0 g, 62% yield). 1H-NMR (CDCl3, 300 MHz) δ 8.43 (s, 1H), 7.31 (s, 1H), 4.13 (t, 2H), 3.87 (s, 3H), 3.22 (t, 2H), 2.14 (s, 3H).
Quantity
10.4 g
Type
reactant
Reaction Step One
Quantity
3.43 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One

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